Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate
Description
Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate (CAS: 2228366-50-3) is a specialized carbamate derivative featuring a phenyl ring substituted with a chlorine atom at the ortho-position (C2) and a chlorosulfonyl (-SO₂Cl) group at the para-position (C5). The tert-butyl carbamate moiety (-OC(ONH)(C(CH₃)₃)) serves as a protective group for amines, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for introducing sulfonamide functionalities or enabling further derivatization via nucleophilic substitution .
Its molecular formula is C₁₁H₁₂Cl₂NO₄S, with a molecular weight of 325.19 g/mol. The chlorosulfonyl group confers high reactivity, making it valuable in coupling reactions, while the tert-butyl group improves solubility in organic solvents.
Properties
Molecular Formula |
C11H13Cl2NO4S |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-5-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-9-6-7(19(13,16)17)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
VYFSJRUPKWPIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate generally involves:
- Introduction of the carbamate protecting group (tert-butyl carbamate) onto an amino-substituted aromatic compound.
- Selective chlorosulfonylation of the aromatic ring.
- Chlorination of the phenyl ring to introduce the chloro substituent at the 2-position.
Detailed Synthetic Route
Step 1: Formation of the Amino-Substituted Phenyl Carbamate
- Starting from the corresponding amino-chlorophenyl compound, reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions affords the tert-butyl carbamate derivative.
- This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of tert-butyl chloroformate, yielding the carbamate-protected amine.
Step 2: Chlorosulfonylation of the Aromatic Ring
- The carbamate-protected aromatic amine is treated with chlorosulfonic acid or related chlorosulfonylating agents to introduce the chlorosulfonyl (-SO2Cl) group selectively at the 5-position.
- Reaction conditions typically require controlled temperature (often 0 to 50 °C) to avoid overreaction or decomposition.
- The chlorosulfonylation is facilitated by the electron-withdrawing effect of the carbamate group, directing substitution to the desired position.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation | tert-butyl chloroformate, triethylamine | Anhydrous solvent | 0–25 | 2–6 | 80–95 | Anhydrous conditions essential to prevent hydrolysis |
| Chlorosulfonylation | Chlorosulfonic acid or chlorosulfonyl chloride | Chlorinated or aromatic solvents | 0–50 | 3–8 | 70–85 | Controlled temperature critical to avoid side reactions |
| Aromatic chlorination | Thionyl chloride or oxalyl chloride, DMF catalyst | Toluene, xylene | 70–110 | 4–15 | 75–90 | DMF catalytic amount (0.001–0.5 mol equiv.) improves chlorination efficiency |
Data compiled and adapted from patent literature and industrial synthesis protocols.
Research Findings and Optimization Insights
- Catalyst Use: The addition of catalytic amounts of N,N-dimethylformamide (DMF) during chlorination significantly increases reaction rates and selectivity, reducing by-products.
- Solvent Choice: Aromatic hydrocarbons such as toluene or xylene are preferred solvents for both chlorination and chlorosulfonylation due to their inertness and ability to dissolve aromatic substrates.
- Temperature Control: Maintaining reaction temperatures within specified ranges (e.g., 70–90 °C for esterification/chlorination) is critical to maximize yields and minimize decomposition.
- Sequential vs. One-Pot Synthesis: Some processes allow sequential chlorination and esterification in the same reactor without isolation of intermediates, improving efficiency and scalability.
- Purification: Post-reaction workup typically involves aqueous quenching, organic extraction, drying over sodium sulfate, and recrystallization from solvents such as tert-butyl methyl ether to obtain high-purity product.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Carbamate Formation | tert-butyl chloroformate, base | Anhydrous, 0–25 °C, 2–6 h | 80–95 | Protects amino group, prevents side reactions |
| Chlorosulfonylation | Chlorosulfonic acid | 0–50 °C, 3–8 h | 70–85 | Introduces chlorosulfonyl group selectively |
| Aromatic Chlorination | Thionyl chloride, DMF catalyst | 70–110 °C, 4–15 h | 75–90 | Chlorinates phenyl ring at 2-position efficiently |
Chemical Reactions Analysis
Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in the synthesis of new organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to create complex molecules. The molecular pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate with key analogues:
Stability and Handling
- Chlorosulfonyl Derivatives: These compounds require anhydrous conditions due to hydrolysis risks. highlights general carbamate safety protocols, but chlorosulfonyl groups demand additional precautions (e.g., inert atmospheres, corrosion-resistant equipment) .
- Trifluoromethyl Derivatives: Greater stability under physiological conditions makes them preferred in late-stage drug intermediates .
Key Research Findings
Pharmaceutical Relevance
- Rivaroxaban intermediates () utilize tert-butyl carbamates to protect amines during multistep syntheses. The target compound’s chlorosulfonyl group could similarly enable sulfonamide linkages in anticoagulants .
Biological Activity
Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C11H14ClNO4S
- Molecular Weight : 305.75 g/mol
- CAS Number : 53439191
The compound features a chlorosulfonyl group, which is known to enhance reactivity and biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit significant biological activities, including antibacterial and anti-inflammatory effects. The chlorosulfonyl moiety may contribute to the inhibition of specific enzymes or receptors, leading to altered cellular signaling pathways.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism involves inhibition of the PptT enzyme, which is crucial for Mtb survival and virulence .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while the compound shows promising antimicrobial activity, it also necessitates careful evaluation of its safety profile. In studies involving human cell lines, certain analogs demonstrated low toxicity, indicating a favorable therapeutic index .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced significantly by its structural components. SAR studies highlight the importance of the chlorosulfonyl group in enhancing activity against target pathogens. Modifications at various positions on the phenyl ring have been explored to optimize potency and selectivity .
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against Mtb |
| Substitution of halogens | Altered binding affinity to target enzymes |
| Variations in alkyl chain length | Impact on solubility and bioavailability |
Case Studies and Research Findings
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that this compound inhibited Mtb growth effectively in vitro, with an IC50 value indicating significant potency .
- Cytotoxicity Evaluation : Another research highlighted that while structurally similar compounds showed varying degrees of cytotoxicity, this compound exhibited lower toxicity in assays involving human liver and macrophage cell lines .
- Potential as a Therapeutic Agent : The compound's ability to modulate immune responses through NF-κB activation has been noted, suggesting its potential use as an immunomodulatory agent in therapeutic settings .
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reacting tert-butyl chloroformate with a substituted aniline derivative under basic conditions. Solvents like dichloromethane or acetonitrile are used, with triethylamine as a catalyst to neutralize HCl byproducts. Optimization includes precise temperature control (0–25°C), slow reagent addition to avoid exothermic side reactions, and purification via column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify the tert-butyl group (δ ~1.3 ppm for CH3) and aromatic protons (δ 7.2–8.1 ppm for chloro-substituted phenyl).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 336.0 for C11H12Cl2NO4S).
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (carbamate C=O) and ~1370 cm⁻¹ (sulfonyl chloride S=O) validate functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct reactions in a fume hood to avoid inhalation of toxic vapors. Use nitrile gloves, safety goggles, and flame-retardant lab coats. In case of skin contact, wash immediately with soap and water. Store in airtight containers at room temperature, away from moisture and strong bases to prevent decomposition .
Advanced Research Questions
Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorosulfonyl group activates the para-chloro substituent for nucleophilic aromatic substitution (SNAr). Kinetic studies using amines (e.g., benzylamine) in polar aprotic solvents (DMF) at 60°C show accelerated substitution rates. Computational modeling (DFT) reveals a lower activation energy (~15 kcal/mol) compared to non-activated analogs (~25 kcal/mol) .
Q. What strategies mitigate competing side reactions during the sulfonation step in synthesizing this compound?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 0°C during chlorosulfonic acid addition to minimize polysulfonation.
- Quenching : Rapidly quench excess reagent with ice-cold water to isolate the monosulfonated product.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer : Replace the chloro group with trifluoromethyl to improve lipophilicity (logP increase from 2.1 to 3.5) and target binding. In vitro assays against cancer cell lines (e.g., MCF-7) show a 3-fold increase in IC50 (from 50 µM to 15 µM) with this modification. Molecular docking reveals stronger hydrogen bonding with kinase active sites .
Q. What mechanistic insights explain the hydrolytic stability of the tert-butyl carbamate group under physiological conditions, and how can this be exploited in prodrug design?
- Methodological Answer : The tert-butyl group sterically hinders nucleophilic attack on the carbamate carbonyl, resulting in a half-life >24 hours at pH 7.4. Enzymatic cleavage by esterases in target tissues (e.g., liver) releases the active amine, enabling controlled drug delivery. Stability studies using HPLC (C18 column, acetonitrile/water gradient) confirm <5% degradation over 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
